molecular formula C10H16 B6155964 (but-3-yn-2-yl)cyclohexane CAS No. 161585-63-3

(but-3-yn-2-yl)cyclohexane

Cat. No.: B6155964
CAS No.: 161585-63-3
M. Wt: 136.2
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Description

(but-3-yn-2-yl)cyclohexane is an organic compound that consists of a cyclohexane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structural features, which combine the stability of the cyclohexane ring with the reactivity of the alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Cyclohexane: One common method to synthesize (but-3-yn-2-yl)cyclohexane involves the alkylation of cyclohexane with but-3-yn-2-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

    Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between cyclohexyl halide and but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is usually performed in an inert atmosphere with a solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and solvents are recycled to minimize waste and improve efficiency. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (but-3-yn-2-yl)cyclohexane can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone or a carboxylic acid.

    Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon or platinum oxide can be used to hydrogenate the alkyne group to an alkene or an alkane.

    Substitution: The cyclohexane ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions. For example, bromination can be achieved using bromine in the presence of light or a radical initiator.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, platinum oxide, elevated pressure.

    Substitution: Bromine, nitric acid, sulfuric acid, light or radical initiators.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated cyclohexanes, nitrocyclohexanes.

Scientific Research Applications

Chemistry

(but-3-yn-2-yl)cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (but-3-yn-2-yl)cyclohexane exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a nucleophile or an electrophile, participating in various addition and substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (but-3-yn-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    (but-3-yn-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    (but-3-yn-2-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness

(but-3-yn-2-yl)cyclohexane is unique due to the combination of the cyclohexane ring, which provides stability, and the but-3-yn-2-yl group, which offers reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.

Properties

CAS No.

161585-63-3

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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